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A Comparative Analysis of ADAM17 and ADAM10 Activity: A Guide for Researchers

This guide provides a comprehensive comparison of the enzymatic activities of A Disintegrin
and Metalloproteinase 17 (ADAM17) and ADAM10, two closely related sheddases with critical
roles in a multitude of physiological and pathological processes. This document is intended for
researchers, scientists, and drug development professionals, offering a detailed analysis of
their substrate specificities, regulatory mechanisms, and the experimental methods used to
assess their activities.

Introduction

ADAM17, also known as Tumor Necrosis Factor-alpha Converting Enzyme (TACE), and
ADAM10 are transmembrane zinc metalloproteinases that mediate the ectodomain shedding of
a wide array of cell surface proteins.[1][2] This proteolytic release, or "shedding," is a crucial
step in regulating the function of various signaling molecules, including growth factors,
cytokines, and their receptors.[2][3] While both enzymes share some substrates, they exhibit
distinct specificities and are regulated by different cellular mechanisms, leading to their
involvement in unique and sometimes opposing biological outcomes.[1][4] Dysregulation of
ADAM17 and ADAM10 activity has been implicated in numerous diseases, including cancer,
neurodegenerative disorders, and inflammatory conditions, making them attractive targets for
therapeutic intervention.[2][3]

Substrate Specificity: A Tale of Two Sheddases
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A key distinction between ADAM17 and ADAM10 lies in their substrate preferences. While
there is some overlap, numerous studies have identified specific substrates that are
preferentially cleaved by one enzyme over the other.

Epidermal Growth Factor Receptor (EGFR) Ligands

A systematic analysis of EGFR ligand shedding in mouse embryonic fibroblasts (mEFs) has
revealed a clear division of labor between ADAM17 and ADAM10. ADAML17 is the primary
sheddase for Transforming Growth Factor-alpha (TGFa), Amphiregulin (AREG), Heparin-
Binding EGF-like Growth Factor (HB-EGF), and Epiregulin (EREG).[5][6][7][8] In contrast,
ADAM10 is the main sheddase responsible for the release of Epidermal Growth Factor (EGF)
and Betacellulin (BTC).[5][6][71[8]

. Method of
Substrate Primary Sheddase L Reference
Determination

Analysis in ADAM-
TGFa ADAM17 - [5][8]
deficient mEFs

) ) Analysis in ADAM-
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Analysis in ADAM-
HB-EGF ADAM17 - [5]18]
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Analysis in ADAM-
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) Analysis in ADAM-
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Notch Signaling Pathway

The roles of ADAM17 and ADAM10 in Notch signaling are context-dependent. ADAM10 is
essential for ligand-dependent Notch signaling, which is the canonical pathway for Notch
activation during development and tissue homeostasis.[9][10] Conversely, ADAM17 is primarily
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involved in ligand-independent Notch activation, which has been observed in certain
pathological conditions like T-cell acute lymphoblastic leukemia (T-ALL).[4][9][11][12]

Signaling Pathway: Ligand-Dependent Notch Activation by ADAM10
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Caption: Ligand-dependent Notch signaling pathway initiated by ADAM10-mediated S2
cleavage.

Tumor Necrosis Factor-alpha (TNFa) Processing

ADAM17 was originally identified as the primary enzyme responsible for shedding the pro-
inflammatory cytokine TNFa.[1] Studies using antisense oligonucleotides to knockdown
ADAML17 in human cell lines confirmed its major role in TNFa processing, while knockdown of
ADAM10 had no significant effect.[13] However, in ADAM17-deficient cells, ADAM10 can
compensate and function as a TNFa sheddase.[14][15]

Compensatory
. Sheddase (in
Substrate Primary Sheddase Reference
absence of
primary)
TNFa ADAM17 ADAM10 [13][14][15]

Cleavage Site Specificity

The substrate specificity of ADAM17 and ADAM10 is, in part, determined by the amino acid
sequence surrounding the cleavage site. While there is no strict consensus sequence, studies
using peptide libraries have revealed distinct preferences. A major determinant of specificity lies
at the P1' position (the amino acid immediately C-terminal to the scissile bond). ADAM17
shows a preference for smaller aliphatic residues such as valine at this position, whereas
ADAM10 can accommodate larger aromatic residues.[1][16][17]

o ADAM10 ADAM17
Position Reference
Preference Preference

Aromatic amino acids, = Smaller aliphatic
P1' _ _ _ [1][16][17]
Leucine residues (e.g., Valine)

Regulation of Activity
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The catalytic activities of ADAM17 and ADAM10 are tightly regulated at multiple levels,

including post-translational modifications, subcellular localization, and interactions with other

proteins.

ADAM17 Regulation

Activation by Phorbol Esters: Phorbol esters, such as phorbol 12-myristate 13-acetate
(PMA), are potent inducers of ADAM17-mediated shedding.[18] This activation is rapid and
can lead to the translocation of ADAM17 to the cell surface.[18]

Role of iRhoms: Inactive rhomboid proteins (iRhoms) are essential for the trafficking and
maturation of ADAM17.[10]

Inhibition by TIMP3: Tissue inhibitor of metalloproteinase 3 (TIMP-3) is an endogenous
inhibitor of ADAM17.[19]

Cellular Localization: Most mature ADAM17 resides in intracellular compartments, with only
a small fraction present at the cell surface, suggesting that its activity is regulated by
controlling its localization.[18]

ADAM10 Regulation

Calcium Influx: ADAM10 activity can be stimulated by an influx of calcium ions.[1][20]

Prodomain Removal: Like other ADAMs, ADAM10 is synthesized as an inactive zymogen
with a prodomain that must be proteolytically removed for activation.[21][22]

Post-translational Modifications: The cytoplasmic tail of ADAM10 can undergo post-
translational modifications that regulate its shedding activity.[21][22]

Transcriptional and Translational Control: The expression of ADAM10 is regulated at both the
transcriptional and translational levels.[23][24]

Logical Relationship: Regulation of ADAM17 and ADAM10 Activity
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Caption: Key regulatory mechanisms controlling the activity of ADAM17 and ADAM10.

Experimental Protocols

A variety of experimental approaches are employed to measure and compare the activities of
ADAM17 and ADAM10.

Cell-Based Shedding Assay with Alkaline Phosphatase
(AP)-Tagged Substrates

This assay is widely used to quantify the shedding of specific substrates in a cellular context.
Methodology:

o Construct Preparation: The extracellular domain of the substrate of interest is fused to a
reporter enzyme, typically secreted alkaline phosphatase (AP). This fusion construct is then
cloned into a suitable mammalian expression vector.

» Cell Transfection: Cells, often mouse embryonic fibroblasts (mEFs) deficient in specific
ADAMs (Adam10-/-, Adam17-/-, or double knockouts), are transiently transfected with the
AP-tagged substrate construct.

» Stimulation and Sample Collection: After a period of expression, the cell culture medium is
replaced. For constitutive shedding, the medium is collected after a defined incubation
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period. For stimulated shedding, cells are treated with an agonist (e.g., PMA for ADAM17,
ionomycin for ADAM10) before medium collection.

o AP Activity Measurement: The collected medium, containing the shed AP-tagged
ectodomain, is assayed for AP activity. This is typically done by adding a colorimetric or
chemiluminescent AP substrate and measuring the resulting signal using a
spectrophotometer or luminometer.

o Data Normalization: The AP activity in the medium is often normalized to the total cellular AP
activity (from cell lysates) to account for variations in transfection efficiency and cell number.

Experimental Workflow: Cell-Based Shedding Assay
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Caption: A typical workflow for a cell-based shedding assay using an AP-tagged substrate.
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In Vitro Fluorogenic Peptide Cleavage Assay

This assay measures the enzymatic activity of purified, recombinant ADAM10 or ADAM17
using a synthetic peptide substrate.

Methodology:
e Reagents:
o Recombinant, purified ADAM10 or ADAML17.

o Afluorogenic peptide substrate containing the cleavage sequence for the respective
enzyme. The peptide is flanked by a fluorophore and a quencher, which prevents
fluorescence until the peptide is cleaved.

o Assay buffer.
o Assay Procedure:
o The recombinant enzyme is incubated with the fluorogenic substrate in a microplate well.

o As the enzyme cleaves the peptide, the fluorophore is separated from the quencher,
resulting in an increase in fluorescence.

o The fluorescence intensity is measured over time using a fluorescence plate reader.

» Data Analysis: The rate of increase in fluorescence is proportional to the enzyme's activity.
This assay is particularly useful for screening potential inhibitors.[25][26]

Proteolytic Activity Matrix Analysis (PrAMA)

PrAMA is a high-throughput method that uses a panel of different FRET-based peptide
substrates to create a "fingerprint” of metalloproteinase activity in complex biological samples
like cell or tissue lysates.[27] By integrating the cleavage rates of multiple substrates with
mathematical modeling, PrAMA can simultaneously quantify the specific activities of both
ADAM10 and ADAM17.[27]

Conclusion
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ADAM17 and ADAM10 are two highly significant sheddases with both overlapping and distinct
functions. Their substrate preferences, particularly for EGFR ligands and Notch, and their
differential regulation, allow them to play specific roles in a wide range of biological processes.
A thorough understanding of their individual activities and the methods used to measure them
is crucial for elucidating their roles in disease and for the development of targeted therapeutics.
The experimental protocols and comparative data presented in this guide provide a foundation
for researchers to design and interpret experiments aimed at dissecting the complex biology of
these critical enzymes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Validation & Comparative

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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